

Application Notes and Protocols for Counterstaining with Fast Red ITR Staining

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Compound of Interest

Compound Name: *Fast Red ITR*

Cat. No.: *B1265623*

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Introduction

Fast Red ITR is a chromogen used in immunohistochemistry (IHC) and in situ hybridization (ISH) techniques. It produces a bright red, fine-grained precipitate at the site of the target antigen or nucleic acid, which is catalyzed by alkaline phosphatase (AP). Effective counterstaining is crucial for providing morphological context to the specific staining pattern of **Fast Red ITR** by highlighting cell nuclei and other tissue structures. The choice of counterstain depends on the desired color contrast and the specific requirements of the experiment. This document provides detailed protocols for commonly used counterstains with Fast Red staining and offers guidance on selecting the appropriate method.

Choosing a Compatible Counterstain

The selection of a counterstain should be based on color contrast with the red **Fast Red ITR** precipitate. Blue, green, or a light red/pink are generally suitable choices. It is essential that the counterstain does not obscure the specific **Fast Red ITR** signal.

Key Considerations:

- Color Contrast: Ensure a distinct color difference between the **Fast Red ITR** (red) and the counterstain.

- Solubility: Fast Red is soluble in alcohol, therefore, dehydration steps with alcohol should be avoided after Fast Red staining if a permanent mounting medium is not used.[1][2] Aqueous mounting media are recommended.[2]
- Target Localization: For cytoplasmic or membrane antigens stained with **Fast Red ITR**, a nuclear counterstain is ideal for providing cellular context.[3]

Recommended Counterstains for Fast Red ITR

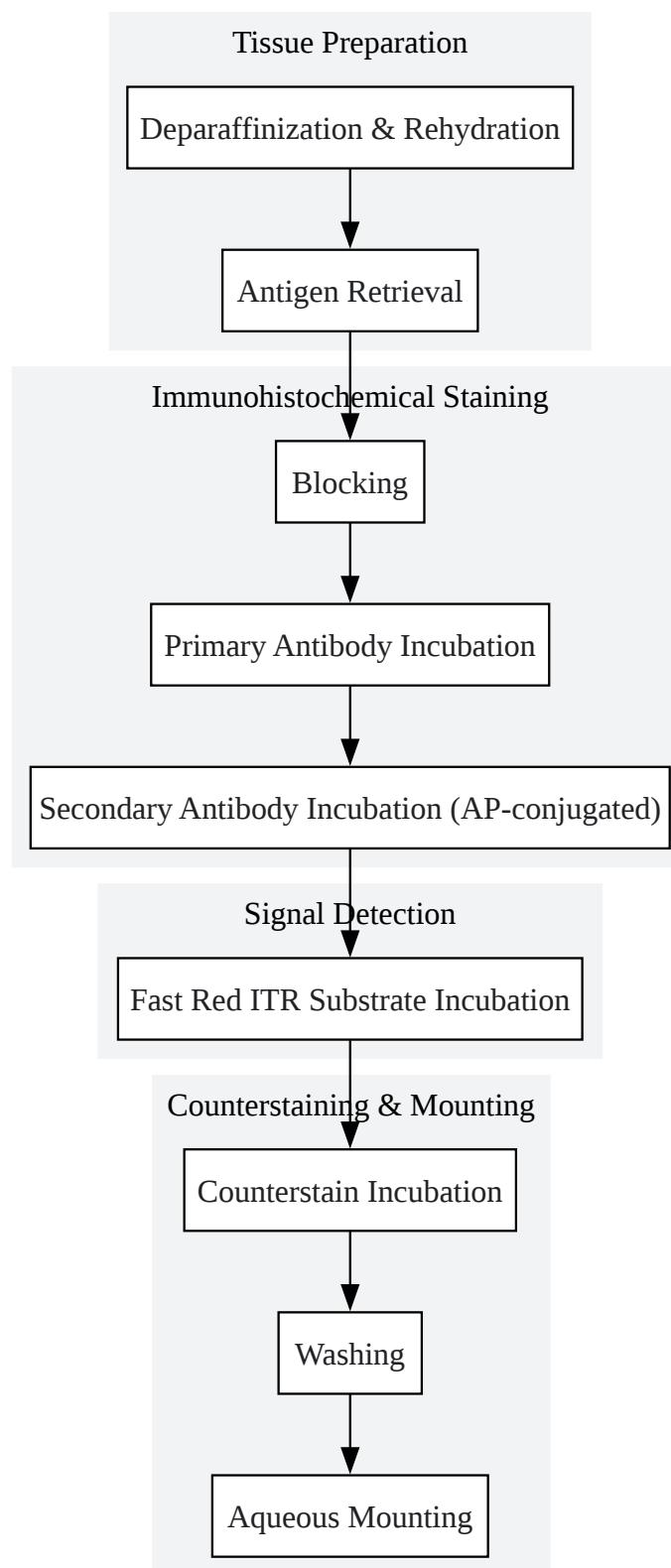
The following counterstains are commonly used with red chromogens like Fast Red and are suitable for use with **Fast Red ITR**.

Counterstain	Nuclear Color	Key Characteristics
Hematoxylin	Blue/Purple	Provides excellent contrast with red stains. A widely used and traditional counterstain in histology.[4][5]
Methyl Green	Green	Offers a distinct color contrast to red. It is a good alternative when hematoxylin might obscure the substrate color.[6]
Nuclear Fast Red	Pink/Light Red	Provides a lighter nuclear stain that can be advantageous when a subtle nuclear counterstain is desired to avoid overpowering the specific red signal.[7]

Experimental Protocols

Fast Red ITR Staining (General Protocol)

This is a generalized workflow for a typical IHC experiment using a Fast Red substrate.

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Caption: General workflow for immunohistochemical staining with **Fast Red ITR** and subsequent counterstaining.

Protocol 1: Hematoxylin Counterstaining

Hematoxylin provides a robust blue nuclear stain, offering a strong contrast to the red **Fast Red ITR**.

Materials:

- Mayer's Hematoxylin solution or equivalent
- Distilled or deionized water
- Aqueous mounting medium

Procedure:

- Following the **Fast Red ITR** substrate incubation and subsequent washing steps, immerse the slides in Hematoxylin solution.
- Incubate for 1-2 minutes.^[8] This timing may need to be optimized based on the tissue type and desired staining intensity.
- Rinse the slides thoroughly in tap water for 2-5 minutes until the water runs clear.
- "Blue" the sections by immersing them in a gentle stream of running tap water or a bluing agent.
- Rinse again with distilled water.
- Mount with an aqueous mounting medium. Do not dehydrate with alcohol.

Quantitative Data (General Observations):

Parameter	Observation
Contrast	Excellent
Staining Time	1-2 minutes
Compatibility	High

Protocol 2: Methyl Green Counterstaining

Methyl Green imparts a light green color to the nuclei, providing a clear and distinct contrast to the red **Fast Red ITR** stain.

Materials:

- Methyl Green solution (0.5% in 0.1M sodium acetate buffer, pH 4.2)[9]
- Distilled or deionized water
- Aqueous mounting medium

Procedure:

- After the **Fast Red ITR** substrate incubation and washing, immerse the slides in Methyl Green solution.
- Incubate for 5 minutes at room temperature.[9] For a potentially stronger stain, incubation can be done at 60°C.[9]
- Rinse the slides in distilled water.[9] The sections may appear blue at this stage.
- Briefly dip the slides in 95% alcohol (10 dips). The sections should turn green.[9] Be aware that alcohol can partially remove the stain.[9]
- Quickly proceed to clearing and mounting.
- Mount with an aqueous mounting medium.

Quantitative Data (General Observations):

Parameter	Observation
Contrast	Very Good
Staining Time	5 minutes
Compatibility	High, but sensitive to alcohol

Protocol 3: Nuclear Fast Red Counterstaining

Nuclear Fast Red provides a pink to light red nuclear stain, which can be useful when a less intense counterstain is desired to avoid masking a weak **Fast Red ITR** signal.[10][7]

Materials:

- Nuclear Fast Red solution
- Distilled or deionized water
- Aqueous mounting medium

Procedure:

- Following the **Fast Red ITR** development and washing, immerse the slides in Nuclear Fast Red solution.
- Incubate for 2-5 minutes at room temperature.[3][11] The optimal time should be determined empirically.
- Rinse the slides thoroughly with distilled or deionized water.[11]
- Mount with an aqueous mounting medium.[11] Some formulations of Nuclear Fast Red are compatible with organic mounting media, but this should be verified.[11][12]

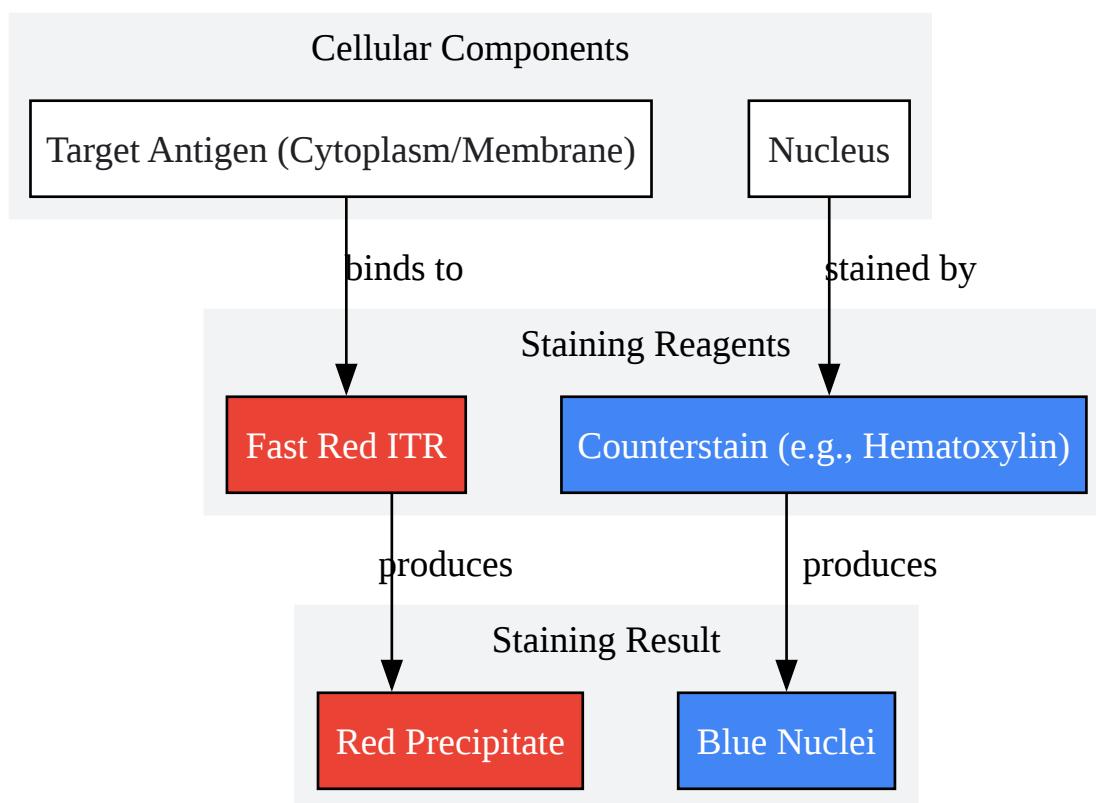
Quantitative Data (General Observations):

Parameter	Observation
Contrast	Good (Red on Red, but different shades)
Staining Time	2-5 minutes
Compatibility	High

Troubleshooting

Issue	Possible Cause	Solution
Weak Counterstaining	- Insufficient incubation time.- Depleted counterstain solution.	- Increase incubation time.- Use fresh counterstain solution.
Overstaining	- Excessive incubation time.	- Reduce incubation time.- Differentiate with a weak acid solution (for Hematoxylin).
Loss of Fast Red ITR Signal	- Use of alcohol for dehydration.	- Use an aqueous mounting medium and avoid alcohol dehydration steps. [1] [2]
Precipitate on Tissue	- Old or unfiltered counterstain solution.	- Filter the counterstain solution before use. [10]

Logical Relationship of Staining



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Caption: Logical relationship between cellular targets, staining reagents, and the resulting colorimetric signals.

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